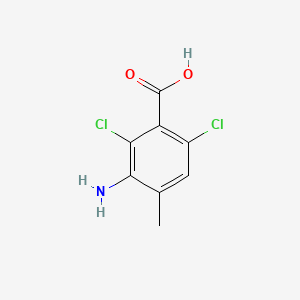![molecular formula C31H34N4O2 B12458436 4-[(2-{4-[1-(2H-indazol-5-yl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B12458436.png)
4-[(2-{4-[1-(2H-indazol-5-yl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)amino]-N,N-dimethylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H3B-5942 is a selective estrogen receptor covalent antagonistThis compound has shown significant potential in the treatment of estrogen receptor alpha-positive breast cancer, particularly in cases where resistance to existing endocrine therapies has developed .
Preparation Methods
The synthesis of H3B-5942 involves targeting cysteine 530 in the ligand-binding domain of estrogen receptor alpha. The synthetic route includes the formation of a covalent bond with this cysteine residue, which is crucial for its antagonistic activity .
Chemical Reactions Analysis
H3B-5942 undergoes covalent modification reactions, specifically targeting cysteine 530 in the estrogen receptor alpha. This covalent binding is irreversible and leads to the inactivation of both wild-type and mutant forms of the receptor . The major products formed from these reactions are the inactivated forms of the estrogen receptor alpha, which can no longer promote oncogenic growth in breast cancer cells .
Scientific Research Applications
H3B-5942 has been extensively studied for its applications in the treatment of breast cancer. It has shown significant single-agent antitumor activity in xenograft models representing both wild-type and mutant estrogen receptor alpha breast cancer . Additionally, its potency can be further improved when used in combination with CDK4/6 or mTOR inhibitors . This compound is also being explored for its potential in overcoming resistance to existing endocrine therapies .
Mechanism of Action
H3B-5942 exerts its effects by covalently binding to cysteine 530 in the ligand-binding domain of estrogen receptor alpha. This binding induces a unique conformational change in the receptor, distinct from other estrogen receptor antagonists . This conformational change prevents the receptor from promoting the transcription of genes involved in oncogenic growth, thereby inhibiting the proliferation of breast cancer cells .
Comparison with Similar Compounds
H3B-5942 is compared with other selective estrogen receptor covalent antagonists, such as H3B-6545. Both compounds target cysteine 530 in the estrogen receptor alpha, but H3B-6545 has been designed to overcome some of the limitations of H3B-5942, such as its dependency on the engagement with cysteine 530 . Other similar compounds include tamoxifen and fulvestrant, which are standard-of-care therapies for estrogen receptor alpha-positive breast cancer but do not covalently bind to the receptor .
Properties
Molecular Formula |
C31H34N4O2 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
4-[2-[4-[1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C31H34N4O2/c1-4-28(23-9-6-5-7-10-23)31(25-14-17-29-26(21-25)22-33-34-29)24-12-15-27(16-13-24)37-20-19-32-18-8-11-30(36)35(2)3/h5-17,21-22,32H,4,18-20H2,1-3H3,(H,33,34) |
InChI Key |
BYAUIDXIQATDBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCNCC=CC(=O)N(C)C)C2=CC3=C(C=C2)NN=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(7H-purin-6-ylamino)ethoxy]ethanol](/img/structure/B12458359.png)

![(2R,3R,4S,5R)-2-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12458370.png)
![(1R,2S)-2-({2-[(3-methylphenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12458381.png)
![1-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B12458389.png)

![6-hydroxy-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12458404.png)
![N-phenyl-2-{[4-(2-phenylethyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12458406.png)

![N-[(3,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B12458411.png)
![N-(dibenzo[b,d]furan-3-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12458416.png)
![2-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12458421.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide](/img/structure/B12458423.png)
![(4Z)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12458450.png)
